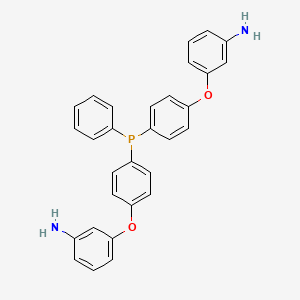
3,3'-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline is a complex organic compound with the molecular formula C30H25N2O2P This compound is characterized by the presence of a phenylphosphine group linked to two phenyleneoxy groups, which are further connected to aniline groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline typically involves the reaction of phenylphosphine with 4,1-phenyleneoxy and aniline derivatives. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The phenyleneoxy and aniline groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxide derivatives, reduced amine derivatives, and substituted phenyleneoxy and aniline compounds .
Aplicaciones Científicas De Investigación
3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline involves its interaction with specific molecular targets and pathways. The phenylphosphine group can coordinate with metal ions, influencing various catalytic processes. The phenyleneoxy and aniline groups can interact with biological molecules, potentially affecting cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-((Sulfonylbis(4,1-phenylene))bis(oxy))dianiline: This compound has a similar structure but contains a sulfonyl group instead of a phenylphosphine group.
4,4’-(1,3-Phenylenedioxy)dianiline: This compound features a phenylenedioxy linkage instead of the phenylphosphine group.
Uniqueness
The presence of the phenylphosphine group in 3,3’-(((Phenylphosphinediyl)bis(4,1-phenylene))bis(oxy))dianiline imparts unique chemical properties, such as enhanced coordination ability with metal ions and potential catalytic activity. This distinguishes it from other similar compounds and makes it valuable for specific applications in catalysis and material science .
Propiedades
Fórmula molecular |
C30H25N2O2P |
|---|---|
Peso molecular |
476.5 g/mol |
Nombre IUPAC |
3-[4-[[4-(3-aminophenoxy)phenyl]-phenylphosphanyl]phenoxy]aniline |
InChI |
InChI=1S/C30H25N2O2P/c31-22-6-4-8-26(20-22)33-24-12-16-29(17-13-24)35(28-10-2-1-3-11-28)30-18-14-25(15-19-30)34-27-9-5-7-23(32)21-27/h1-21H,31-32H2 |
Clave InChI |
BZJRBNQHWAOLDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=C(C=C2)OC3=CC=CC(=C3)N)C4=CC=C(C=C4)OC5=CC=CC(=C5)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-(Benzyloxy)benzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497712.png)
![3-[(4-ethoxyphenyl)carbonyl]-6-ethylquinolin-4(1H)-one](/img/structure/B12497713.png)
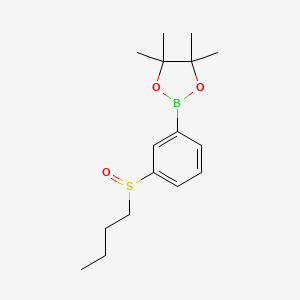
![2-Ethoxy-4-[(4-hydroxypiperidin-1-yl)carbonothioyl]phenyl 4-methylbenzenesulfonate](/img/structure/B12497718.png)
![N-[1-(5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl)-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12497721.png)
![(3E)-3-{[2-(methoxycarbonyl)thiophen-3-yl]imino}butanoic acid](/img/structure/B12497727.png)
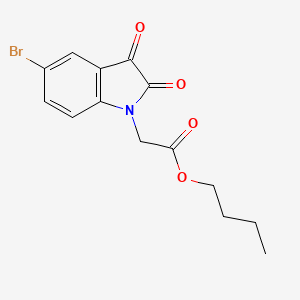
![5-({4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12497735.png)
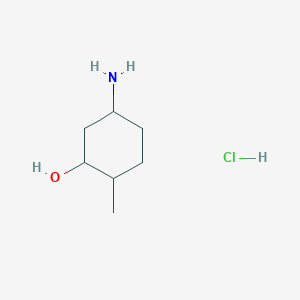
![5-methyl-3-[(phenylcarbonyl)amino]-1H-indole-2-carboxylic acid](/img/structure/B12497740.png)
![6-Bromoisothiazolo[4,3-b]pyridine](/img/structure/B12497747.png)
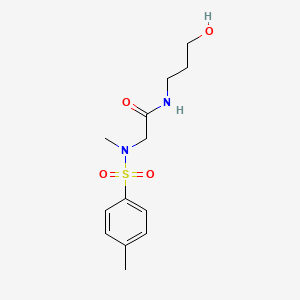
![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12497760.png)
![3-{2-[(5-{1-[(4-Chlorophenyl)formamido]-3-methylbutyl}-4-methyl-1,2,4-triazol-3-YL)sulfanyl]acetamido}benzoic acid](/img/structure/B12497782.png)
